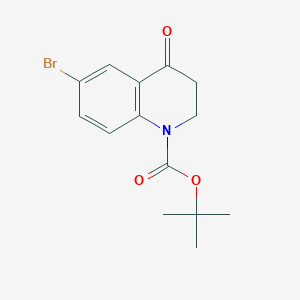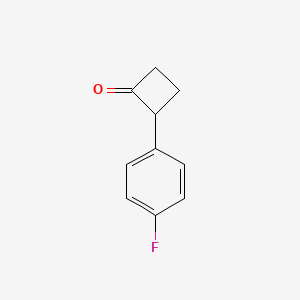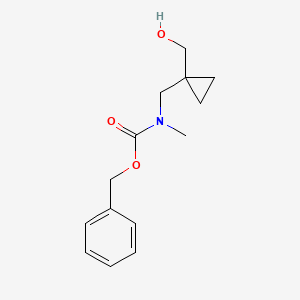
Benzyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzyl group, a cyclopropyl ring, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
The final step involves the formation of the carbamate group. This can be achieved by reacting the hydroxymethylcyclopropyl intermediate with benzyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also contribute to the compound’s stability and reactivity by providing a rigid and strained structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate: Lacks the N-methyl group.
Cyclopropylmethylcarbamate: Lacks the benzyl and hydroxymethyl groups.
N-methylcarbamate: Lacks the cyclopropyl and benzyl groups.
Uniqueness
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate is unique due to its combination of a benzyl group, a cyclopropyl ring, and a carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-15(10-14(11-16)7-8-14)13(17)18-9-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 |
Clé InChI |
LQDNPPWLUIIGNS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1(CC1)CO)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)
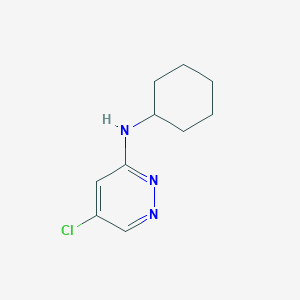
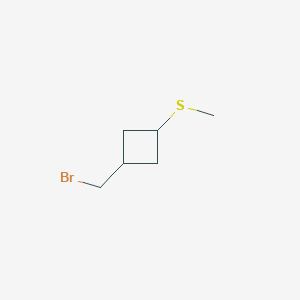
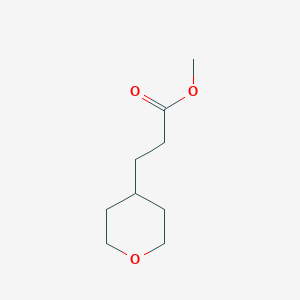
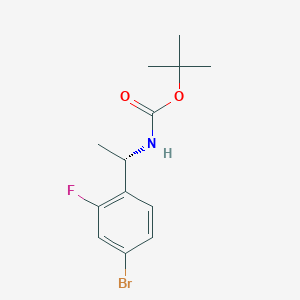
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
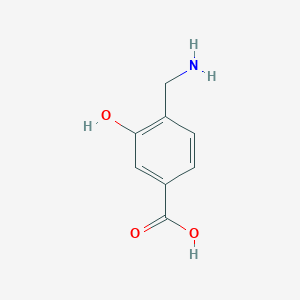
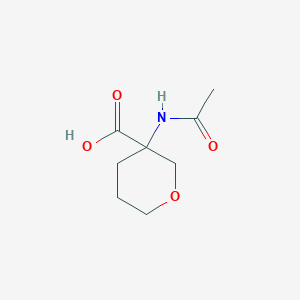
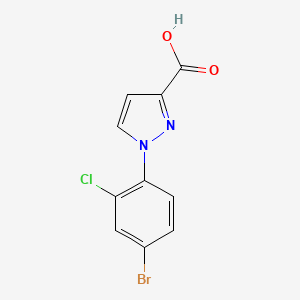
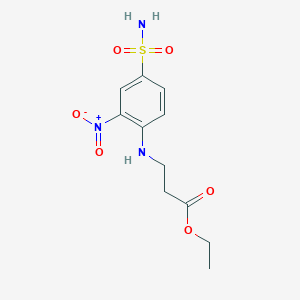
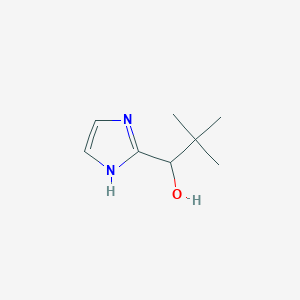
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)
